![molecular formula C7H14N2O4 B3123910 Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate (non-preferred name) CAS No. 313552-16-8](/img/structure/B3123910.png)
Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate (non-preferred name)
Overview
Description
Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate is a complex organic compound used in various scientific and industrial applications. This compound is characterized by its unique chemical structure, which allows it to participate in a variety of reactions and interact with different molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate typically involves the carbamation of an ethyl carbamate derivative. This can be achieved through a multi-step reaction sequence starting from commercially available starting materials. A common approach includes the reaction of isopropyl alcohol with 2-chloroethyl carbamate under basic conditions to form the desired product. The reaction is usually carried out at room temperature in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to optimize the efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: : In the presence of strong oxidizing agents, this compound can be oxidized to produce corresponding carbamate derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: : Nucleophilic substitution reactions are common, where the carbamate group can be replaced with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions include strong oxidizers like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve ambient temperature and pressure, although specific reactions may require heating or cooling to achieve optimal results.
Major Products Formed from These Reactions
The major products formed from these reactions include oxidized carbamate derivatives, reduced amine compounds, and substituted carbamates, depending on the reaction conditions and the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate is utilized as a key intermediate in the synthesis of more complex organic molecules. Its reactivity and functional group compatibility make it valuable for constructing various chemical frameworks.
Biology
Biologically, this compound can serve as a building block for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a focus of research in drug development and crop protection.
Medicine
In the medical field, Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate derivatives are explored for their potential therapeutic properties. They may act on specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Industry
Industrially, this compound is employed in the manufacture of specialty chemicals and materials. Its versatility allows it to be incorporated into various products, from polymers to coatings and adhesives.
Mechanism of Action
The mechanism by which Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate exerts its effects involves interactions with molecular targets and pathways. Upon entering a biological system, the compound may bind to specific enzymes or receptors, influencing their activity. For example, it could inhibit the function of an enzyme by mimicking its natural substrate, leading to altered metabolic pathways. The exact mechanism depends on the specific derivative and the context of its use.
Comparison with Similar Compounds
When comparing Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate to other similar compounds, its uniqueness can be highlighted by its specific functional groups and reactivity patterns.
List of Similar Compounds
Ethyl carbamate: : A structurally related compound with different reactivity and applications.
Isopropyl carbamate: : Shares a similar isopropyl group but differs in its chemical behavior.
Methyl [2-(carbamoyloxy)ethyl]carbamate: : A close analog with distinct properties due to the methyl group.
The unique combination of the isopropyl and ethyl carbamate groups in Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate distinguishes it from these related compounds, offering a specific set of reactivity and application potentials.
This article provides a comprehensive overview of Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Whether in research or industrial settings, understanding these aspects is crucial for leveraging the full potential of this versatile compound.
Properties
IUPAC Name |
propan-2-yl N-(2-carbamoyloxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-5(2)13-7(11)9-3-4-12-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICRHSHTSXDYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NCCOC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


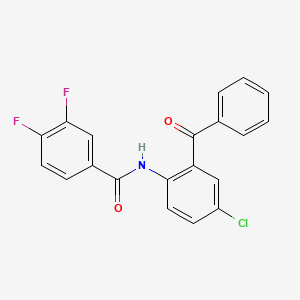
![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)
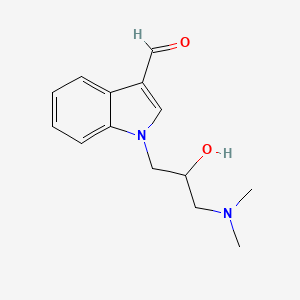
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)
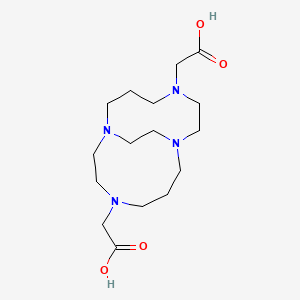
![Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3123867.png)


![[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3123900.png)
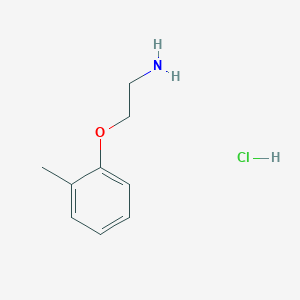
![4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B3123904.png)
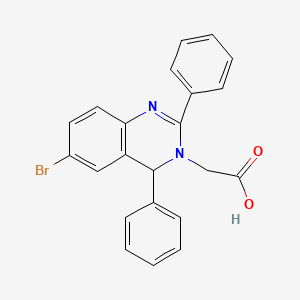
![2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B3123922.png)
![Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-](/img/structure/B3123924.png)
